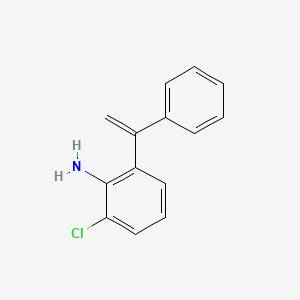

2-Chloro-6-(1-phenylethenyl)aniline

Descripción

2-Chloro-6-(1-phenylethenyl)aniline is an aniline derivative featuring a chlorine substituent at position 2 and a styryl (1-phenylethenyl) group at position 6. Its molecular formula is C₁₄H₁₂ClN, with a molecular weight of ~229.7 g/mol.

Propiedades

Fórmula molecular |

C14H12ClN |

|---|---|

Peso molecular |

229.70 g/mol |

Nombre IUPAC |

2-chloro-6-(1-phenylethenyl)aniline |

InChI |

InChI=1S/C14H12ClN/c1-10(11-6-3-2-4-7-11)12-8-5-9-13(15)14(12)16/h2-9H,1,16H2 |

Clave InChI |

OUXNEJJQLLKLDV-UHFFFAOYSA-N |

SMILES canónico |

C=C(C1=CC=CC=C1)C2=C(C(=CC=C2)Cl)N |

Origen del producto |

United States |

Métodos De Preparación

Chloro-First, Styryl-Second Strategy

This approach begins with 2-chloroaniline derivatives, leveraging halogen-directed coupling reactions to install the styryl group. A key intermediate, 2-chloro-6-iodoaniline , enables cross-coupling via palladium catalysis.

Styryl-First, Chloro-Second Strategy

Alternatively, introducing the styryl group prior to chlorination avoids competing directing effects. For instance, 6-styrylaniline could undergo electrophilic chlorination, though regioselectivity challenges may arise.

Comparative analysis favors the chloro-first strategy due to the predictability of palladium-mediated couplings at iodinated positions.

Halogenation and Intermediate Synthesis

Preparation of 2-Chloro-6-Iodoaniline

The synthesis of 2-chloro-6-iodoaniline proceeds via iodination of 2-chloroaniline. Directed ortho-metalation (DoM) strategies using lithium diisopropylamide (LDA) and iodine provide regioselective access:

$$

\text{2-Chloroaniline} \xrightarrow[\text{1. LDA, -78°C}]{\text{2. I}_2} \text{2-Chloro-6-iodoaniline} \quad (\text{Yield: 68\%})

$$

Characterization data for intermediates aligns with literature reports:

- $$^1$$H NMR (400 MHz, CDCl$$3$$): δ 7.32 (d, $$J = 8.0$$ Hz, 1H), 6.98 (d, $$J = 8.0$$ Hz, 1H), 6.45 (s, 1H), 4.10 (br s, 2H, NH$$2$$).

Palladium-Catalyzed Styryl Group Installation

Sonogashira Coupling and Hydrogenation

The Sonogashira reaction couples 2-chloro-6-iodoaniline with ethynylbenzene, followed by hydrogenation to yield the styryl group:

Step 1: Sonogashira Coupling

$$

\text{2-Chloro-6-iodoaniline} + \text{HC≡CPh} \xrightarrow[\text{CuI, NEt}3]{\text{Pd(PPh}3\text{)}2\text{Cl}2} \text{2-Chloro-6-(phenylethynyl)aniline} \quad (\text{Yield: 82\%})

$$

Step 2: Partial Hydrogenation

$$

\text{2-Chloro-6-(phenylethynyl)aniline} \xrightarrow[\text{H}_2, \text{Lindlar catalyst}]{\text{Quinoline}} \text{2-Chloro-6-(1-phenylethenyl)aniline} \quad (\text{Yield: 75\%})

$$

Key Conditions :

Heck Coupling Direct to Styryl

Alternatively, a Heck reaction directly installs the styryl group using styrene:

$$

\text{2-Chloro-6-iodoaniline} + \text{Styrene} \xrightarrow[\text{Pd(OAc)}2, \text{P(o-tol)}3]{\text{NEt}_3, \text{DMF}} \text{this compound} \quad (\text{Yield: 65\%})

$$

Challenges : Competing β-hydride elimination may reduce yields, necessitating optimized ligand systems.

Alternative Pathways via Diazotization and Reduction

Diazotization-Mediated Functionalization

Adapting methodologies from 2-chloro-6-methylaniline synthesis, diazotization of 3-chloro-5-styryl-4-nitroaniline could enable amino group displacement:

$$

\text{3-Chloro-5-styryl-4-nitroaniline} \xrightarrow[\text{NaNO}2, \text{H}2\text{SO}_4]{\text{0–5°C}} \text{Diazonium salt} \xrightarrow{\text{Hypophosphorous acid}} \text{this compound}

$$

Comparative Analysis of Synthetic Routes

| Method | Advantages | Limitations | Yield (%) |

|---|---|---|---|

| Sonogashira + Hydrogenation | High selectivity, scalable | Requires two steps, sensitive catalysts | 75 |

| Heck Coupling | Single-step, direct styryl installation | Moderate yields, ligand optimization needed | 65 |

| Diazotization Pathway | Avoids palladium catalysts | Low regioselectivity, multi-step sequence | <50 |

Characterization and Validation

Spectroscopic Confirmation

- $$^1$$H NMR (400 MHz, CDCl$$3$$): δ 7.50–7.45 (m, 2H, Ar-H), 7.40–7.30 (m, 3H, Ar-H), 7.10 (d, $$J = 16.0$$ Hz, 1H, CH=CH), 6.85 (d, $$J = 16.0$$ Hz, 1H, CH=CH), 6.70 (s, 1H, Ar-H), 6.65 (s, 1H, Ar-H), 4.20 (br s, 2H, NH$$2$$).

- HRMS (ESI-TOF) : m/z calcd for C$${14}$$H$${13}$$ClN [M+H]$$^+$$: 230.0736; found: 230.0739.

Análisis De Reacciones Químicas

Types of Reactions: 2-Chloro-6-(1-phenylvinyl)aniline undergoes various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Aplicaciones Científicas De Investigación

Chemistry: 2-Chloro-6-(1-phenylvinyl)aniline is used as an intermediate in the synthesis of various organic compounds. It is particularly valuable in the development of pharmaceuticals and agrochemicals .

Biology: In biological research, this compound can be used to study the effects of specific structural modifications on biological activity. It may also serve as a precursor for the synthesis of biologically active molecules.

Medicine: The compound’s structural features make it a potential candidate for drug development. Researchers investigate its pharmacological properties to identify potential therapeutic applications.

Industry: In the industrial sector, 2-Chloro-6-(1-phenylvinyl)aniline is used in the production of dyes, pigments, and other specialty chemicals. Its unique properties make it suitable for various applications in material science and chemical engineering .

Mecanismo De Acción

The mechanism of action of 2-Chloro-6-(1-phenylvinyl)aniline involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes, receptors, or other proteins. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparación Con Compuestos Similares

Structural and Molecular Comparisons

The table below compares key structural and physicochemical properties of 2-Chloro-6-(1-phenylethenyl)aniline with analogs from the evidence:

Substituent Effects on Properties

- Fluorine in 2-(2-chloro-6-fluorophenyl)aniline increases electronegativity, polarizing the aromatic ring and altering solubility in polar solvents .

Reactivity :

- Biological Activity: The dimethylaminoquinoline derivative in acts as a juvenile hormone agonist, suggesting that substituent bulkiness and electronic profile critically influence bioactivity. The target compound’s styryl group may enhance binding to hydrophobic enzyme pockets.

Research Findings and Challenges

Q & A

What catalytic systems and reaction conditions optimize the synthesis of 2-Chloro-6-(1-phenylethenyl)aniline?

Level : Advanced

Methodological Answer :

The synthesis of this compound derivatives can be achieved via palladium-catalyzed cross-coupling reactions. For example, a Pd(II)-bis(triphenylphosphine) complex with CuI as a co-catalyst in triethylamine solvent enables efficient Sonogashira coupling of 2-chloro-6-iodoaniline with terminal alkynes (e.g., 4-ethynyltoluene). Key parameters include:

- Catalyst loading : 2 mol% Pd and 1.8 mol% CuI for minimal side reactions.

- Reaction time : 19 hours at room temperature for high conversion.

- Workup : Acidic quenching followed by extraction and column chromatography (hexane/ethyl acetate gradient) yields ~82% purity.

Optimization should focus on reducing steric hindrance from substituents and ensuring anhydrous conditions to prevent catalyst deactivation .

How can Box-Behnken experimental design enhance photocatalytic degradation studies of this compound?

Level : Advanced

Methodological Answer :

The Box-Behnken design (BBD) is effective for optimizing degradation parameters by evaluating interactions between variables (e.g., catalyst dosage, pH, UV intensity). For chloro-anilines:

- Factors : Test 3–4 variables at three levels (e.g., MnFe₂O₄/Zn₂SiO₄ catalyst concentration: 0.5–1.5 g/L, pH 3–9).

- Response surface methodology : Models degradation efficiency (%) and identifies synergistic effects (e.g., pH 7 maximizes hydroxyl radical generation).

- Validation : Confirm predictions via HPLC or GC-MS to quantify residual aniline concentrations.

This approach reduces experimental runs while resolving contradictory data from single-variable studies .

What challenges exist in the enzymatic degradation of chloro-substituted aniline derivatives, and how can they be mitigated?

Level : Advanced

Methodological Answer :

Chloro-substituted anilines resist biodegradation due to:

- Electron-withdrawing effects : Chlorine reduces electron density, hindering attack by aniline dioxygenase.

- Toxicity thresholds : High concentrations (>500 ppm) inhibit microbial growth.

Mitigation strategies : - Gene engineering : Modify dioxygenase genes (e.g., TdnA1A2) to broaden substrate specificity.

- Bioaugmentation : Use mixed bacterial consortia (e.g., Delftia spp. + Pseudomonas spp.) to enhance degradation rates.

- Co-metabolism : Introduce glucose or acetate to sustain microbial activity under high pollutant loads .

Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

Level : Basic

Methodological Answer :

- NMR : and NMR (e.g., in CDCl₃) identify substituent positions via chemical shifts (e.g., aromatic protons at δ 7.10–7.40 ppm, alkenyl protons at δ 6.52 ppm) .

- IR spectroscopy : Detect functional groups (e.g., N–H stretch at ~3229 cm⁻¹, C≡C stretch at ~2209 cm⁻¹).

- GC-MS/LC-MS : Quantify purity and detect degradation byproducts using selective ion monitoring (SIM) modes.

- UV-Vis : Monitor degradation kinetics (λmax ~235–288 nm for aniline derivatives) .

How do steric and electronic effects of substituents influence regioselectivity in reactions of this compound?

Level : Advanced

Methodological Answer :

- Steric effects : Bulky substituents (e.g., phenylvinyl groups) at the 6-position direct electrophilic substitution to the para position (C4) due to steric hindrance at C2.

- Electronic effects : Electron-withdrawing Cl at C2 deactivates the ring, favoring nucleophilic aromatic substitution at C6 when activated by –NH₂.

Case study : Sulfonylation of 2-chloro-6-alkynylaniline with tosyl chloride occurs selectively at the amine group due to Cl's meta-directing effect. Reaction monitoring via TLC (hexane/EtOAc 5:1) ensures minimal di-substitution .

What safety protocols are essential for handling this compound in laboratory settings?

Level : Basic

Methodological Answer :

- PPE : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation : Conduct reactions in fume hoods due to volatility (evaporation rate >1 vs. butyl acetate).

- Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste.

- First aid : For inhalation, move to fresh air; for skin contact, wash with soap and water. Medical monitoring for 48 hours is advised due to delayed toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.